molecular formula C17H20N2O2 B581349 Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate CAS No. 1280786-65-3

Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate

Cat. No.: B581349
CAS No.: 1280786-65-3
M. Wt: 284.359
InChI Key: DXBKSVVZXZVJGD-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is a chemical compound with the molecular formula C17H20N2O2 It is a derivative of picolinic acid, featuring an amino group at the 6th position and a tert-butylphenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available picolinic acid derivatives.

    Esterification: The esterification of the carboxylic acid group to form the methyl ester is usually carried out using methanol and an acid catalyst.

    Substitution: The tert-butylphenyl group is introduced via a substitution reaction, often using tert-butylbenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the aromatic ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-3-phenylpicolinate: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    Methyl 6-amino-3-(4-methylphenyl)picolinate: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and binding affinity.

Uniqueness

Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This makes it particularly useful in applications where specific spatial and electronic characteristics are required.

Properties

IUPAC Name

methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)12-7-5-11(6-8-12)13-9-10-14(18)19-15(13)16(20)21-4/h5-10H,1-4H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBKSVVZXZVJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682498
Record name Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-65-3
Record name 2-Pyridinecarboxylic acid, 6-amino-3-[4-(1,1-dimethylethyl)phenyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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